molecular formula C11H15ClO2S B13523442 1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13523442
M. Wt: 246.75 g/mol
InChI Key: PZVAGGCFNGILJX-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be synthesized through the reaction of 1-(4-Isopropylphenyl)ethane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfinyl and Sulfenyl Compounds: Formed by reduction

    Sulfonic Acids and Sulfonates: Formed by oxidation

Scientific Research Applications

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying their biological functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, forming a new bond with the nucleophile. This mechanism is common in substitution reactions, where the sulfonyl chloride group is converted to various sulfonyl derivatives.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl group.

    Benzenesulfonyl chloride (C6H5SO2Cl): A sulfonyl chloride with a benzene ring attached to the sulfonyl group.

    Tosyl chloride (p-CH3C6H4SO2Cl): A sulfonyl chloride with a toluene (methylbenzene) group attached to the sulfonyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group attached to the phenyl ring, which can influence its reactivity and steric properties. This structural feature may affect the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3

InChI Key

PZVAGGCFNGILJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)Cl

Origin of Product

United States

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